3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of gallic acid derivatives.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl group with the oxadiazole ring and the benzamide moiety under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation . This disruption of microtubules can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another compound that inhibits tubulin polymerization.
Podophyllotoxin: Used for its anti-cancer properties and also targets microtubules.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is unique due to its combination of a trimethoxyphenyl group and an oxadiazole ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C22H25N3O5 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H25N3O5/c1-14(2)25(13-19-23-21(24-30-19)15-9-7-6-8-10-15)22(26)16-11-17(27-3)20(29-5)18(12-16)28-4/h6-12,14H,13H2,1-5H3 |
InChI Key |
KZJPJODDCIUXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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